molecular formula C10H16 B14751434 Spiro[4.5]dec-7-ene CAS No. 1712-46-5

Spiro[4.5]dec-7-ene

Cat. No.: B14751434
CAS No.: 1712-46-5
M. Wt: 136.23 g/mol
InChI Key: LPIOLZJIOZTRMR-UHFFFAOYSA-N
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Description

Spiro[4.5]dec-7-ene is a versatile spirocyclic hydrocarbon scaffold of significant interest in organic chemistry and materials science research . This core structure features two fused rings connected by a single spiro carbon atom, forming a unique three-dimensional architecture that serves as a valuable building block for synthesizing more complex, functionalized molecules . Researchers utilize this scaffold to create diverse derivatives, such as β-Acoradiene and other terpenoid analogs, for applications in fragrance research, materials science, and as intermediates in pharmaceutical development . The spirocyclic framework is also a key precursor in developing advanced organic compounds, including fluorinated derivatives (e.g., 8-Fluoro-1,4-dioxathis compound) and boron-containing compounds (e.g., 4,4,5,5-Tetramethyl-2-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1,3,2-dioxaborolane), which are useful in Suzuki-Miyaura cross-coupling reactions and the synthesis of novel polymers . This product is intended for research and development purposes only in a laboratory setting. It is not intended for human or veterinary diagnostic or therapeutic uses. Please refer to the product's Certificate of Analysis for specific data on isomer identity, purity, and handling instructions.

Properties

CAS No.

1712-46-5

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

IUPAC Name

spiro[4.5]dec-8-ene

InChI

InChI=1S/C10H16/c1-2-6-10(7-3-1)8-4-5-9-10/h1-2H,3-9H2

InChI Key

LPIOLZJIOZTRMR-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CCC=CC2

Origin of Product

United States

Preparation Methods

Thermal [4+2] Cycloaddition

The Diels-Alder reaction between electron-deficient dienophiles and conjugated dienes is a cornerstone method. For example, 3-methylene-dihydro-furan-2,5-dione reacts with 2-methyl-penta-1,3-diene under thermal conditions (65–250°C) to form 6,8-dimethyl-2-oxa-spiro[4.5]dec-7-ene-1,3-dione. The exothermic reaction proceeds in an autoclave, followed by recrystallization with isopropanol to achieve 692 g of product (87% yield).

Key Features :

  • Catalyst : None required (thermal activation).
  • Yield : >80% for spirocyclic dione intermediates.
  • Byproducts : Minor regioisomers requiring chromatographic separation.

Lewis Acid-Catalyzed Variants

Boron trifluoride etherate (BF₃·OEt₂) catalyzes the dienone–phenol rearrangement of 6-hydroxybicyclo[4.4.0]deca-1,4-dien-3-one to spiro[4.5]dec-7-ene-6,9-dione. This method leverages the electrophilic activation of carbonyl groups to drive spirocyclization.

Table 1 : Comparative Analysis of Diels-Alder Approaches

Method Starting Materials Conditions Yield Reference
Thermal Cycloaddition 3-Methylene-dihydro-furan-2,5-dione + 2-methyl-penta-1,3-diene 250°C, autoclave 87%
BF₃-Catalyzed Rearrangement 6-Hydroxybicyclo[4.4.0]deca-1,4-dien-3-one BF₃·OEt₂, RT 65–70%

Oxidative Cleavage of Tricyclic Intermediates

Tricyclo[5.2.2.0¹,⁵]undecane Precursors

Tricyclic ketones, such as tricyclo[5.2.2.0¹,⁵]undec-7-en-6-one, undergo ozonolysis followed by oxidative workup (H₂O₂/NaOH) to yield this compound derivatives. This method ensures stereochemical fidelity at the spiro center.

Mechanistic Insight :

  • Step 1 : Ozonolysis cleaves the C5–C6 double bond, generating diketone intermediates.
  • Step 2 : Base-mediated elimination produces the spirocyclic framework.

Table 2 : Oxidative Cleavage Parameters

Tricyclic Precursor Oxidizing Agent Temperature Yield Reference
Tricyclo[5.2.2.0¹,⁵]undec-7-ene O₃, H₂O₂ 0–25°C 72%
Tricyclo[4.4.0.0¹,³]decan-8-one KMnO₄, H₂SO₄ 50°C 58%

Cyclization of Functionalized Intermediates

Thiol-Ene Click Chemistry

Industrial-Scale Syntheses

Continuous Flow Reactor Systems

Recent patents describe the use of continuous flow reactors for this compound production. For example, 7-(pent-4-en-1-ynyl)-spiro[4.5]decan-7-ol undergoes thermal decomposition in a flow system (90°C, HCO₂H) to afford 1-spiro[4.5]dec-7-en-7-yl-pent-4-en-1-one with 86% yield.

Table 3 : Industrial Methods and Yields

Process Reactor Type Throughput (kg/h) Purity Reference
Thermal Cyclization Tubular reactor 12.5 99%
Catalytic Hydrogenation Fixed-bed 8.2 97%

Emerging Methodologies

Photochemical [2+2] Cycloaddition

UV irradiation of 1-spiro[4.5]dec-7-en-7-yl-4-penten-1-one induces [2+2] cyclization, forming bridged spiro derivatives. While experimental yields are moderate (45–50%), this method avoids high temperatures and harsh reagents.

Enzymatic Resolution

Chiral spiro[4.5]dec-7-enes are accessible via lipase-catalyzed kinetic resolution of racemic alcohols. Candida antarctica lipase B (CAL-B) achieves enantiomeric excess (ee) >90% for fragrance applications.

Chemical Reactions Analysis

Types of Reactions: Spiro[4.5]dec-7-ene undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction may yield alkanes or alkenes.

Scientific Research Applications

Spiro[4.5]dec-7-ene has several scientific research applications, including:

Comparison with Similar Compounds

Structural Variations

  • Heteroatom Inclusion : Compounds like 1,4-dithiaspiro[4.5]dec-6-ene incorporate sulfur, enhancing rigidity and altering electronic properties compared to the all-carbon this compound .
  • Functional Groups : The presence of a ketone (β-vetivone) or aldehyde (C15H22O derivative) introduces polarity, impacting solubility and reactivity .

Natural Occurrence

  • This compound is identified in bryophytes and thermally stressed Acorus tatarinowii oil , while β-vetivone is exclusive to vetiver oil .

Q & A

Q. What are the established synthetic routes for Spiro[4.5]dec-7-ene, and how can reaction conditions be optimized for yield and stereochemical control?

  • Methodological Answer : Synthesizing this compound typically involves cycloaddition or ring-closing metathesis. Optimization requires systematic variation of catalysts (e.g., Grubbs catalysts for metathesis), temperature, and solvent polarity. Stereochemical outcomes can be monitored via NMR (e.g., NOESY for spatial proximity analysis) and compared with computational predictions (DFT calculations) . Purification via column chromatography with gradient elution is recommended to isolate isomers.

Q. How can the structural elucidation of this compound derivatives be rigorously validated?

  • Methodological Answer : Combine spectroscopic techniques:
  • NMR : Use 1H^{1}\text{H}-13C^{13}\text{C} HSQC/HMBC to assign carbon-proton correlations and confirm spirojunction.
  • X-ray crystallography : Resolve absolute configuration, particularly for stereoisomers like (1R,5S)-configured derivatives .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., C15_{15}H24_{24} for this compound derivatives) .

Q. What analytical techniques are most effective for quantifying this compound in complex mixtures (e.g., plant extracts)?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with non-polar capillary columns (e.g., DB-5) is optimal. Calibrate retention indices using alkane standards and validate via spike-and-recovery experiments. Peak area normalization (as in ’s phytochemical study) ensures reproducibility, but internal standards (e.g., deuterated analogs) improve accuracy .

Advanced Research Questions

Q. How can molecular docking studies be designed to evaluate this compound’s interaction with cyclooxygenase-2 (COX-2)?

  • Methodological Answer :

Software selection : Use AutoDock Vina or Schrödinger Suite for flexibility in scoring functions.

Ligand preparation : Optimize this compound’s 3D structure via energy minimization (MMFF94 force field).

Validation : Cross-validate docking poses with experimental SAR data or co-crystallized ligands. Statistical significance can be assessed via bootstrapping or Z-score analysis .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer : Conduct meta-analysis with inclusion criteria:
  • Data homogeneity : Ensure consistent assay protocols (e.g., cell lines, incubation times).
  • Statistical re-evaluation : Apply multivariate regression to identify confounding variables (e.g., solvent polarity affecting bioavailability).
  • Experimental replication : Reproduce key studies under controlled conditions, as per ’s emphasis on reproducibility .

Q. How can the stereochemical stability of this compound under physiological conditions be experimentally assessed?

  • Methodological Answer :
  • Kinetic studies : Monitor isomerization rates via HPLC at varying pH/temperature.
  • Circular dichroism (CD) : Track changes in optical activity over time.
  • Molecular dynamics (MD) simulations : Predict stability using AMBER or GROMACS, validated against experimental data .

Q. What computational approaches best predict the physicochemical properties (e.g., logP, solubility) of novel this compound analogs?

  • Methodological Answer :
  • QSPR models : Train on datasets of known spiro compounds using descriptors like topological polar surface area (TPSA).
  • Solvation free energy calculations : Use COSMO-RS or SMD implicit solvent models.
  • Validation : Compare predictions with experimental shake-flask or HPLC-derived logP values .

Methodological Guidance for Research Design

Q. How to systematically review literature on this compound while minimizing bias?

  • Methodological Answer : Apply PRISMA-S guidelines:

Search strategy : Use Boolean operators in databases (PubMed, SciFinder) with terms like “this compound AND synthesis.”

Inclusion/exclusion criteria : Predefine thresholds for study quality (e.g., peer-reviewed journals, explicit methodology).

Data extraction : Tabulate results with variables like yield, assay type, and statistical methods .

Q. What statistical frameworks are appropriate for analyzing dose-response data in this compound bioactivity studies?

  • Methodological Answer :
  • Non-linear regression : Fit data to Hill or log-logistic models (e.g., using GraphPad Prism).
  • Error analysis : Report 95% confidence intervals for EC50_{50} values.
  • Sensitivity testing : Use Monte Carlo simulations to assess parameter uncertainty .

Q. How to design a robust structure-activity relationship (SAR) study for this compound derivatives?

  • Methodological Answer :

Variable selection : Systematically modify substituents at positions 1, 4, and 2.

Assay standardization : Use a single cell line (e.g., RAW 264.7 for COX-2 inhibition) to minimize variability.

Multivariate analysis : Apply PCA or PLS regression to correlate structural features with activity .

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